Bafilomycin D

Descripción

Propiedades

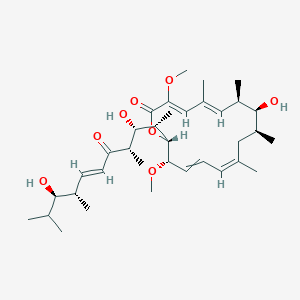

Fórmula molecular |

C35H56O8 |

|---|---|

Peso molecular |

604.8 g/mol |

Nombre IUPAC |

(3Z,5E,7R,8S,9S,11Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13-,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |

Clave InChI |

ZKOTUWJMGBWBEO-VQOMEHHPSA-N |

SMILES isomérico |

C[C@H]1C/C(=C\C=C[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |

SMILES canónico |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Origen del producto |

United States |

Foundational & Exploratory

The Microbial Origins and Biosynthesis of Bafilomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D is a member of the plecomacrolide family of antibiotics, a class of natural products renowned for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial sources, the intricate biosynthetic pathway responsible for its production, and the experimental methodologies employed for its isolation and characterization. Quantitative data on its biological activities are presented in a structured format, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important bioactive molecule.

Microbial Origin of this compound

This compound is a secondary metabolite produced by specific strains of actinomycete bacteria, primarily belonging to the genus Streptomyces.

Primary Producing Organism

The first reported isolation of this compound was from the fermentation broth of Streptomyces griseus TÜ 2599 (DSM 2610) . This discovery was made in 1985, two years after the initial characterization of Bafilomycins A1, B1, and C1 from a different S. griseus strain.

Other Reported Producing Organisms

Subsequent screening efforts for novel bioactive compounds have led to the identification of other microbial sources of this compound. Notably, it has been isolated from the endophytic actinomycete, Streptomyces sp. YIM56209 , which was cultured from the healthy stem of the plant Drymaria cordata[1]. The production of this compound by an endophytic organism highlights the diverse ecological niches that harbor microorganisms capable of synthesizing this potent macrolide.

Biosynthesis of this compound

The biosynthesis of this compound follows a modular polyketide synthase (PKS) pathway, with subsequent tailoring reactions that modify the core polyketide backbone. The bafilomycin biosynthetic gene cluster (BGC) has been identified and characterized in several Streptomyces species, including Streptomyces lohii and Streptomyces griseus, providing significant insights into the enzymatic machinery responsible for its assembly[2][3].

The biosynthesis can be conceptually divided into three main stages:

-

Assembly of the Polyketide Backbone: A type I modular PKS is responsible for the iterative condensation of extender units to form the 16-membered macrolactone core of the bafilomycins.

-

Formation of the Hemiacetal Ring: Intramolecular cyclization of the polyketide chain leads to the formation of a six-membered hemiacetal ring.

-

Post-PKS Tailoring Modifications: A series of enzymatic modifications, including hydroxylations, dehydrations, and in the case of other bafilomycins, glycosylations or the addition of other moieties, result in the final structure of the specific bafilomycin analogue.

For this compound, the post-PKS tailoring steps are crucial in defining its final structure, which lacks the complex side chains found in other bafilomycins like B1 or C1.

Proposed Biosynthetic Pathway for this compound

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of the this compound core structure, based on the characterized bafilomycin BGC.

Experimental Protocols

This section outlines the general experimental procedures for the isolation, purification, and structural elucidation of this compound, based on published methodologies.

Fermentation and Isolation

The following is a generalized protocol for the production and extraction of this compound from Streptomyces cultures.

3.1.1. Fermentation

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating for 3-4 days at 28°C with shaking.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. A typical production medium consists of soy flour, mannitol, and an antifoam agent.

-

Fermentation Conditions: The production culture is incubated for 5-7 days at 28°C with vigorous aeration and agitation. The pH of the medium is maintained at approximately 6.8.

-

Harvesting: After the incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

3.1.2. Extraction and Purification

-

Extraction: The culture supernatant is extracted with an equal volume of ethyl acetate. The organic phase, containing the bafilomycins, is collected and concentrated under reduced pressure.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing bafilomycins are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by reversed-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Quantitative Data

This compound exhibits a range of biological activities, primarily stemming from its potent inhibition of V-ATPase. The following tables summarize key quantitative data related to its physicochemical properties and biological effects.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₅₆O₈ |

| Molecular Weight | 604.8 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol |

Biological Activity of this compound

Table 4.2.1: V-ATPase Inhibition

| Target | Organism/Tissue | IC₅₀ / Kᵢ | Reference |

| V-ATPase | Neurospora crassa vacuolar membranes | Kᵢ = 20 nM | [4] |

| P-type ATPase | E. coli | Kᵢ = 20,000 nM | [4] |

Table 4.2.2: Cytotoxicity against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| A-549 | Human Lung Adenocarcinoma | ~0.002 µM | |

| HT-29 | Human Colorectal Adenocarcinoma | ~0.004 µM | |

| MCF-7 | Human Breast Adenocarcinoma | Induces autophagosome accumulation at 10-1000 nM |

Conclusion

This compound, a potent V-ATPase inhibitor, originates from Streptomyces species. Its biosynthesis is orchestrated by a modular PKS system followed by specific tailoring reactions. The methodologies for its isolation and characterization are well-established, relying on a combination of fermentation, chromatography, and spectroscopy. The quantitative data on its biological activity underscore its potential as a valuable tool for cell biology research and as a lead compound in drug discovery programs, particularly in the areas of oncology and neurodegenerative diseases. Further research into the biosynthetic pathway may enable the generation of novel bafilomycin analogs with improved therapeutic indices.

References

Bafilomycin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bafilomycin D, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This document details its core physicochemical properties, mechanism of action, and provides established experimental protocols for its application in cellular and viral research.

Core Properties of this compound

This compound is a macrolide antibiotic derived from Streptomyces species. It is a valuable tool for studying cellular processes that are dependent on organellar acidification.

| Property | Value | Citation(s) |

| CAS Number | 98813-13-9 | [1][2][3][4] |

| Molecular Weight | 604.81 g/mol | [1] |

| Molecular Formula | C₃₅H₅₆O₈ | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: V-ATPase Inhibition and Downstream Effects

This compound exerts its biological effects primarily through the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles.

By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to a disruption of the pH gradient across organellar membranes. This inhibition of acidification has several key downstream consequences:

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with acidic lysosomes to degrade cellular components. This compound blocks this process at a late stage by preventing the acidification of lysosomes, which in turn inhibits the activity of lysosomal hydrolases and the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell.

-

Disruption of Endosomal Trafficking: The proper sorting and trafficking of molecules through the endocytic pathway is dependent on the progressive acidification of endosomes. By neutralizing the pH of these compartments, this compound can interfere with processes such as receptor recycling and ligand dissociation.

-

Induction of Apoptosis: In some cell types, the cellular stress induced by V-ATPase inhibition and the disruption of autophagy can lead to the activation of apoptotic pathways.

-

Antiviral Activity: The replication of many viruses, including influenza A, relies on the acidic environment of endosomes for viral uncoating and entry into the cytoplasm. This compound can inhibit the replication of such viruses by preventing this essential acidification step.

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: this compound inhibits V-ATPase, blocking organelle acidification.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Autophagy Flux Assay using Western Blot

This protocol is designed to measure the accumulation of the autophagosome marker LC3-II as an indicator of autophagic flux inhibition.

Materials:

-

Cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with this compound at a final concentration ranging from 10 nM to 1000 nM for 4-24 hours. A vehicle control (DMSO) should be run in parallel.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62. An increase in both LC3-II and p62 indicates a blockage of autophagic flux.

Caption: Workflow for assessing autophagic flux using this compound.

Antiviral Activity Assay (Influenza A H1N1)

This protocol outlines a method to assess the inhibitory effect of this compound on influenza A virus replication.

Materials:

-

A549 (human lung epithelial) or MDCK cells

-

Complete cell culture medium

-

Influenza A/H1N1 virus stock

-

This compound stock solution

-

Serum-free medium containing TPCK-trypsin

-

Reagents for viral titration (e.g., plaque assay or TCID₅₀) or viral protein detection (Western blot, immunofluorescence)

Procedure:

-

Seed A549 or MDCK cells in appropriate culture vessels (e.g., 24-well plates).

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2 to 24 hours.

-

Infect the cells with influenza A/H1N1 virus at a specific multiplicity of infection (MOI) in serum-free medium containing TPCK-trypsin. Continue to include this compound in the infection medium.

-

After a 1-hour adsorption period, remove the inoculum and add fresh serum-free medium containing TPCK-trypsin and the respective concentrations of this compound.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant to determine the viral titer using a plaque assay or TCID₅₀ assay.

-

Alternatively, lyse the cells to analyze the expression of viral proteins (e.g., NS1, NP) by Western blot or fix the cells for immunofluorescence analysis of viral protein localization. A significant reduction in viral titer or viral protein expression in this compound-treated cells compared to the vehicle control indicates antiviral activity.

Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound can have cascading effects on various signaling pathways. A key pathway affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy.

Under normal conditions, mTOR is active and suppresses autophagy. Inhibition of lysosomal degradation by this compound can lead to a decrease in the intracellular pool of amino acids, which can, in turn, lead to the inactivation of mTOR and a subsequent induction of autophagosome formation. However, some studies have shown that at low concentrations, Bafilomycin A1 can activate mTOR signaling. This highlights the context-dependent effects of V-ATPase inhibition.

Caption: this compound can modulate the mTOR signaling pathway.

References

- 1. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D, a member of the plecomacrolide class of antibiotics isolated from Streptomyces species, is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles.[3] This acidification is crucial for a myriad of cellular processes including protein degradation, receptor recycling, endocytosis, and autophagy.[4] Due to its specific mechanism of action, this compound serves as an invaluable tool in cell biology to study these processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

This compound is a macrolide antibiotic with a 16-membered lactone ring. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98813-13-9 | |

| Molecular Formula | C35H56O8 | |

| Molecular Weight | 604.8 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage | Store at -20°C |

Mechanism of Action: V-ATPase Inhibition

V-ATPases are complex multi-subunit enzymes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral V0 domain that facilitates proton translocation across the membrane. This compound exerts its inhibitory effect by binding with high affinity to the V0 domain of the V-ATPase. Specifically, it binds to the c subunit of the V0 domain, preventing the rotation of the c-ring, which is essential for proton pumping. This inhibition of proton translocation leads to a rapid increase in the pH of acidic organelles.

The high selectivity of this compound for V-ATPases over other ATPases, such as F-type and P-type ATPases, makes it a preferred tool for studying V-ATPase-dependent processes.

Quantitative Data: Inhibitory Potency

This compound is a highly potent inhibitor of V-ATPase. The following table summarizes its inhibitory concentrations (IC50) and binding affinities (Ki) from various studies.

| Bafilomycin | Target | Organism/Cell Line | IC50 / Ki | Reference |

| This compound | V-ATPase | Neurospora crassa vacuolar membranes | Ki = 20 nM | |

| This compound | V-ATPase | Neurospora crassa | IC50 ≈ 2 nM | |

| Bafilomycin A1 | V-ATPase | Bovine chromaffin granules | IC50 = 0.6 - 1.5 nM | |

| Bafilomycin A1 | V-ATPase | HeLa cells (acid influx) | IC50 = 0.4 nM | |

| Bafilomycin A1 | P-type ATPase (E. coli K+-dependent ATPase) | E. coli | Ki = 20,000 nM | |

| Bafilomycin C1 | P-type ATPase (Na+, K+-ATPase) | Ki = 11 µM |

Comparison with Other Bafilomycins

Several other bafilomycins have been isolated and characterized. While they share a common 16-membered lactone ring structure, substitutions on this scaffold result in variations in their biological activity.

| Bafilomycin | Key Structural Difference from this compound | Notable Activity |

| Bafilomycin A1 | Different side chain at C16 | Most commonly used V-ATPase inhibitor, potent autophagy inhibitor. |

| Bafilomycin B1 | Different side chain at C16 | Potent V-ATPase inhibitor. |

| Bafilomycin C1 | Different side chain at C16 | Also inhibits P-type ATPases at higher concentrations. |

| 9-hydroxythis compound | Hydroxyl group at C9 | Altered biological activity compared to this compound. |

| 29-hydroxythis compound | Hydroxyl group at C29 | Altered biological activity compared to this compound. |

Experimental Protocols

V-ATPase Activity Assay

This protocol outlines a method to measure the effect of this compound on V-ATPase activity by quantifying ATP hydrolysis.

Materials:

-

Isolated membrane vesicles (e.g., lysosomal or vacuolar membranes)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)

-

ATP solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

-

Add a standardized amount of membrane vesicles to each well of a microplate.

-

Add the this compound dilutions to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.

-

Calculate the amount of inorganic phosphate released and determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation by comparing the accumulation of the autophagosome marker LC3-II in the presence and absence of this compound.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Starvation medium (optional, for inducing autophagy)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the experimental condition (e.g., starvation medium) to induce autophagy.

-

In parallel, treat a set of cells with the experimental condition plus a concentration of this compound known to inhibit lysosomal degradation (e.g., 100 nM). Include appropriate vehicle controls.

-

Incubate for a specific time period (e.g., 2-4 hours).

-

Lyse the cells and determine the total protein concentration.

-

Perform Western blotting for LC3 on equal amounts of protein from each sample.

-

Quantify the band intensity of LC3-II.

-

Autophagic flux is determined by the difference in LC3-II levels between this compound-treated and untreated samples under the same experimental condition. An increase in LC3-II accumulation in the presence of this compound indicates active autophagic flux.

Measurement of Lysosomal pH

This protocol describes how to measure changes in lysosomal pH upon treatment with this compound using a fluorescent pH indicator dye.

Materials:

-

Cultured cells

-

Fluorescent lysosomotropic pH indicator dye (e.g., LysoSensor Green DND-189 or pHLys Red)

-

This compound stock solution (in DMSO)

-

Live-cell imaging medium (e.g., HBSS)

-

Fluorescence microscope or plate reader

Procedure:

-

Plate cells on a suitable imaging dish or plate and allow them to adhere.

-

Load the cells with the lysosomotropic pH indicator dye according to the manufacturer's instructions.

-

Wash the cells with live-cell imaging medium to remove excess dye.

-

Acquire baseline fluorescence images or readings.

-

Add this compound to the cells at a concentration sufficient to inhibit V-ATPase (e.g., 100-200 nM).

-

Acquire fluorescence images or readings at various time points after the addition of this compound.

-

An increase in the fluorescence of pH-sensitive dyes that are quenched in acidic environments (or a decrease for those that are brighter in acidic conditions) indicates an increase in lysosomal pH.

-

For quantitative measurements, a calibration curve can be generated using buffers of known pH in the presence of a protonophore like nigericin.

Impact on Cellular Signaling Pathways

mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) is a key regulator of cell growth, proliferation, and autophagy. mTOR complex 1 (mTORC1) is active at the lysosomal surface and its activity is sensitive to amino acid levels. By inhibiting V-ATPase, this compound blocks the degradation of proteins in the lysosome, which can lead to a decrease in the availability of amino acids for mTORC1 sensing. This, in turn, can lead to the inhibition of mTORC1 signaling, as evidenced by decreased phosphorylation of its downstream targets like p70S6K and 4E-BP1. However, some studies suggest that in certain contexts, lysosomal inhibition can paradoxically activate mTORC1 signaling in an autophagy-independent manner.

HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is rapidly degraded. Interestingly, Bafilomycin has been shown to induce the expression of HIF-1α even under normoxic conditions. The proposed mechanism involves the inhibition of HIF-1α protein degradation. This upregulation of HIF-1α by Bafilomycin can lead to the expression of HIF-1 target genes, such as the cell cycle inhibitor p21, thereby contributing to the anti-proliferative effects of Bafilomycin in some cancer cells. However, the effect of Bafilomycin on HIF-1α signaling can be context-dependent and may be influenced by the metabolic state of the cell.

Applications in Research and Drug Development

This compound's specific inhibition of V-ATPase makes it a versatile tool in several research areas:

-

Autophagy Research: It is widely used to measure autophagic flux and to study the role of autophagy in various physiological and pathological conditions.

-

Cancer Research: The reliance of many cancer cells on V-ATPase for pH homeostasis and survival makes it a potential therapeutic target. Bafilomycin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

-

Neuroscience: V-ATPase is critical for the function of synaptic vesicles. Bafilomycin is used to study neurotransmission and the role of lysosomal dysfunction in neurodegenerative diseases.

-

Virology: The entry of many enveloped viruses into host cells is pH-dependent and occurs in endosomes. This compound has shown antiviral properties against viruses like SARS-CoV-2.

-

Immunology: V-ATPase plays a role in antigen presentation and the function of immune cells. Bafilomycin can be used to modulate immune responses.

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase that has become an indispensable tool for researchers in various fields. Its ability to disrupt the acidification of intracellular organelles allows for the detailed investigation of numerous cellular processes. A thorough understanding of its mechanism of action, inhibitory concentrations, and effects on signaling pathways, as outlined in this guide, is crucial for its effective use in experimental design and data interpretation. As research into V-ATPase-dependent processes continues to expand, the importance of this compound as a research tool and a potential lead compound for drug development is likely to grow.

References

- 1. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic products of microorganisms. 224. Bafilomycins, a new group of macrolide antibiotics. Production, isolation, chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysosomal flux assay [protocols.io]

- 4. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: A Technical Guide to its Application in Cellular Acidification Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular acidification, the process of maintaining pH gradients across organelle membranes, is fundamental to a vast array of physiological processes, including protein degradation, receptor recycling, autophagy, and signal transduction. The vacuolar-type H+-ATPase (V-ATPase) is the primary proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. Dysregulation of V-ATPase activity and the subsequent disruption of pH homeostasis are implicated in numerous pathologies, including cancer, neurodegenerative disorders, and lysosomal storage diseases. Bafilomycin D, a member of the plecomacrolide family of antibiotics, is a potent and specific inhibitor of V-ATPase. This specificity makes it an invaluable tool for elucidating the roles of V-ATPase and organellar acidification in cellular function. This technical guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its effects, offers detailed experimental protocols for its use, and illustrates key cellular pathways affected by its activity. While much of the detailed experimental literature focuses on the closely related analog Bafilomycin A1, their shared mechanism of action makes this data highly relevant for studies involving this compound.

Core Mechanism of Action

This compound exerts its effects by directly targeting the V-ATPase enzyme complex. V-ATPase is a multi-subunit protein complex that couples the energy from ATP hydrolysis to pump protons (H+) from the cytoplasm into the lumen of organelles.[1][2] This action establishes the low pH environment essential for the function of these compartments.

Bafilomycins bind with high specificity to the V0 subunit of the V-ATPase, which forms the proton-translocating pore in the membrane.[3] This binding event physically obstructs the proton channel, thereby preventing the translocation of H+ ions across the membrane.[4][5] The immediate consequence is the dissipation of the proton gradient and an increase in the luminal pH of acidic organelles, effectively neutralizing them. This inhibition of acidification is the primary mechanism through which this compound disrupts a cascade of downstream cellular processes.

Signaling Pathways and Cellular Processes Impacted by V-ATPase Inhibition

The inhibition of V-ATPase by this compound has pleiotropic effects on the cell, primarily by disrupting pH-dependent processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of bafilomycins. It is important to note that most published data is for Bafilomycin A1, which is structurally and functionally very similar to this compound.

Table 1: Inhibitory Potency of Bafilomycins

| Compound | Target | System | Potency (IC₅₀ / Kᵢ) | Reference(s) |

| This compound | V-ATPase | N. crassa (fungus) | IC₅₀ ≈ 2 nM | |

| Bafilomycin A1 | V-ATPase | Bovine Chromaffin Granules | IC₅₀ = 0.6 - 1.5 nM | |

| Bafilomycin A1 | V-ATPase | Purified Bovine Enzyme | Near complete inhibition at nM range | |

| Bafilomycin C1 | Na+, K+-ATPase | N/A | Kᵢ = 11 µM |

Table 2: Effective Concentrations and Cellular Effects of Bafilomycin A1

| Effect | Cell Line | Concentration | Duration | Observed Result | Reference(s) |

| Lysosomal pH Increase | A431 cells | 1 µM | 50 min | pH increased from ~5.1-5.5 to ~6.3 | |

| Endosomal pH Increase | HeLa cells | 200 nM | 30 min | Average pH of labeled compartments increased to ~7.4 | |

| Autophagy Inhibition | Primary Cortical Neurons | 10 - 100 nM | 24 h | Significant increase in LC3-II levels | |

| Apoptosis Induction | SH-SY5Y cells | ≥ 6 nM | 48 h | Significant increase in caspase-3-like activity | |

| Cytotoxicity | Colon Cancer Cells (LoVo) | ~2 nM | N/A | Selective induction of cell death |

Experimental Protocols

This compound is a critical tool for investigating cellular processes that depend on acidic environments. Below are detailed protocols for key experiments.

Protocol: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol allows for the ratiometric measurement of lysosomal pH, providing a quantitative assessment of acidification.

A. Materials:

-

Cells of interest cultured on a black, clear-bottom 96-well plate or on coverslips for microscopy.

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific).

-

Isotonic solution (e.g., 20 mM MES, 5 mM KCl, 120 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

Calibration Buffers: Isotonic solutions with defined pH values ranging from 3.0 to 6.0.

-

Nigericin (10 µM) and Monensin (10 µM) to equilibrate intracellular and extracellular pH.

-

This compound (or A1) stock solution in DMSO.

-

Microplate reader with dual excitation filters (e.g., 330 nm and 385 nm) or a confocal microscope.

B. Procedure:

Part 1: Generating a pH Calibration Curve

-

Seed cells and grow to desired confluency.

-

To a subset of wells/coverslips, add the calibration buffers (pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0) containing Nigericin and Monensin. Incubate for 15 minutes at 37°C to allow pH equilibration.

-

Add LysoSensor™ dye (final concentration 1 µM) to each calibration well and incubate for 5 minutes.

-

Measure fluorescence intensities. For a plate reader, measure emission at two wavelengths (e.g., 440 nm and 540 nm) following excitation at ~360 nm. For microscopy, capture images in both the blue and yellow emission channels.

-

Calculate the ratio of the two fluorescence intensities (e.g., Yellow/Blue or 540nm/440nm) for each pH value.

-

Plot the fluorescence ratio against the corresponding pH values to generate a standard curve. Fit the data with a suitable equation (e.g., linear or sigmoidal).

Part 2: Measuring the Effect of this compound

-

Treat experimental wells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours) in normal culture medium.

-

Wash cells with isotonic solution.

-

Incubate cells with 1 µM LysoSensor™ dye in isotonic solution for 5 minutes at 37°C.

-

Measure the dual-emission fluorescence as performed for the calibration curve.

-

Calculate the fluorescence ratio for your control and this compound-treated samples.

-

Determine the lysosomal pH of your samples by interpolating their fluorescence ratios onto the standard curve generated in Part 1.

Protocol: Autophagic Flux Assay by LC3-II Immunoblotting

This assay measures the rate of autophagy by quantifying the accumulation of the autophagosome-associated protein LC3-II when its degradation is blocked by Bafilomycin. An increase in LC3-II levels in the presence of Bafilomycin compared to its absence indicates active autophagic flux.

A. Materials:

-

Cells of interest cultured in 6-well or 12-well plates.

-

This compound (or A1) stock solution in DMSO.

-

Culture medium (complete and starvation medium, e.g., EBSS, as needed).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagent.

B. Procedure:

-

Seed cells to reach ~70-80% confluency on the day of the experiment.

-

Design your experimental groups. A typical experiment includes four conditions:

-

Untreated (basal autophagy).

-

Untreated + Bafilomycin (basal flux).

-

Autophagy-inducing treatment (e.g., starvation).

-

Autophagy-inducing treatment + Bafilomycin (induced flux).

-

-

For the bafilomycin-treated groups, add Bafilomycin (e.g., 100-200 nM) to the culture medium for the final 2-4 hours of the experiment. For control groups, add an equivalent volume of DMSO.

-

At the end of the treatment period, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and sonicate or vortex briefly.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) per lane and perform SDS-PAGE using a 15% polyacrylamide gel to resolve LC3-I and LC3-II bands.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBS-T) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Data Analysis : Quantify the band intensities for LC3-II and the loading control. Normalize LC3-II levels to the loading control. Autophagic flux is represented by the difference in normalized LC3-II levels between samples with and without Bafilomycin. A higher level of LC3-II in the presence of Bafilomycin indicates a higher rate of autophagosome formation. A concurrent decrease in p62 levels (which is degraded by autophagy) in the absence of Bafilomycin, and its accumulation in the presence of Bafilomycin, corroborates the flux measurement.

Protocol: Analysis of Receptor-Mediated Endocytosis

This protocol assesses the role of endosomal acidification in the trafficking of internalized receptors, such as the transferrin receptor. Bafilomycin's inhibition of acidification can slow the recycling of receptors back to the plasma membrane.

A. Materials:

-

Cells of interest cultured on glass coverslips.

-

Fluorescently labeled ligand (e.g., Transferrin-Alexa Fluor 488).

-

This compound (or A1) stock solution in DMSO.

-

Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI.

-

Confocal microscope.

B. Procedure:

-

Seed cells on coverslips and grow to desired confluency.

-

Pre-treat cells with Bafilomycin (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Chill cells on ice for 10 minutes to inhibit endocytosis.

-

Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate on ice for 30 minutes to allow binding to surface receptors.

-

Wash cells with ice-cold PBS to remove unbound ligand.

-

To measure internalization, transfer the coverslips to a 37°C incubator for various time points (e.g., 5, 15, 30 minutes) to allow endocytosis to proceed. Keep one coverslip at 4°C as a zero-time-point control.

-

At each time point, immediately move coverslips back to ice.

-

To distinguish between surface-bound and internalized ligand, perform an acid wash on one set of coverslips for each condition. This will strip the fluorescence from surface receptors, leaving only the signal from internalized ligand.

-

Wash all coverslips with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Mount coverslips on slides with DAPI-containing mounting medium.

-

Data Analysis : Acquire images using a confocal microscope. Quantify the intracellular fluorescence intensity per cell for both control and Bafilomycin-treated cells at each time point. A delay in the accumulation of intracellular fluorescence or a prolonged retention of the fluorescent ligand within the cell in Bafilomycin-treated samples indicates a disruption in endocytic trafficking or recycling, respectively.

Conclusion

This compound, as a potent and specific inhibitor of V-ATPase, is an indispensable pharmacological tool for investigating the myriad cellular processes dependent on organellar acidification. By elevating the pH of lysosomes and endosomes, it allows researchers to dissect the functional consequences of impaired proteolytic activity, altered receptor trafficking, and blocked autophagic flux. The protocols and data provided in this guide offer a robust framework for employing this compound to probe the intricate roles of cellular acidification in both normal physiology and disease, ultimately aiding in the identification of novel therapeutic targets and the development of innovative treatment strategies.

References

- 1. Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 4. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Bafilomycin D: A Technical Guide on its Antimicrobial and Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a member of the plecomacrolide class of antibiotics, has garnered significant interest within the scientific community for its potent biological activities. As a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), this compound disrupts fundamental cellular processes, leading to a cascade of events that include the inhibition of autophagy and the induction of apoptosis. This technical guide provides an in-depth overview of the antimicrobial and cytotoxic properties of this compound, presenting available data, detailed experimental methodologies for its assessment, and visual representations of its mechanism of action. While specific quantitative data for this compound remains limited in publicly available literature, this guide consolidates current knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Bafilomycins are a family of macrolide antibiotics produced by various species of Streptomyces.[1] this compound, specifically, is a potent and selective inhibitor of vacuolar H+-ATPases (V-ATPases), which are ATP-dependent proton pumps found in the membranes of various intracellular organelles.[2] By inhibiting V-ATPase, this compound disrupts the acidification of these organelles, thereby interfering with critical cellular functions such as protein degradation, receptor recycling, and autophagy.[1][3] This disruption of cellular homeostasis ultimately leads to the induction of apoptosis in various cell types, highlighting its potential as an anti-cancer agent.[1] Furthermore, the bafilomycin family has demonstrated a range of antimicrobial activities, including antifungal and antibacterial effects. This guide will delve into the known antimicrobial and cytotoxic activities of this compound, provide standardized protocols for their evaluation, and illustrate the key signaling pathways involved in its mechanism of action.

Antimicrobial Activity of this compound

While the bafilomycin class of compounds is known to exhibit antimicrobial properties, specific quantitative data on the minimum inhibitory concentration (MIC) of this compound against a comprehensive range of bacteria and fungi is not extensively available in the current body of scientific literature. The available information often pertains to other members of the bafilomycin family, such as Bafilomycin A1, B1, and C1.

Table 1: Antimicrobial Activity (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Data not available | ||

| Bacillus subtilis | Data not available | ||

| Gram-Negative Bacteria | |||

| Escherichia coli | Data not available | ||

| Pseudomonas aeruginosa | Data not available | ||

| Fungi | |||

| Candida albicans | Data not available | ||

| Aspergillus fumigatus | Data not available |

Note: The table is structured for data presentation, but specific MIC values for this compound were not identified in the conducted literature search.

Cytotoxic Activity of this compound

Table 2: Cytotoxic Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A-549 | Human Lung Carcinoma | Data not available | |

| HT-29 | Human Colon Adenocarcinoma | Data not available | |

| MCF-7 | Human Breast Adenocarcinoma | Data not available |

Note: The table is structured for data presentation, but specific IC50 values for this compound were not identified in the conducted literature search. It has been noted that this compound exhibits more potent cytotoxicity against A-549 and HT-29 cells than Bafilomycin A1, for which IC50 values are more commonly reported.

Mechanism of Action

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles.

V-ATPase Inhibition

This compound binds with high affinity to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore within the membrane. This binding event physically obstructs the channel, preventing the transport of protons into the lumen of the organelle. The resulting failure to acidify these compartments has profound consequences for cellular function.

References

- 1. V-ATPase is a universal regulator of LC3-associated phagocytosis and non-canonical autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inhibiting Autophagy in Cell Culture Using Bafilomycin

A Note on Bafilomycin Analogs: This document provides detailed protocols for the use of Bafilomycin to inhibit autophagy. Bafilomycin A1 is the most extensively studied and utilized member of the bafilomycin family for this application. Bafilomycin D is a closely related analog and is expected to function via the same mechanism. The following protocols are based on the wealth of data available for Bafilomycin A1 and should be readily adaptable for this compound, though cell-line-specific optimization of concentration and treatment time is always recommended.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases. The study of autophagic flux—the entire process from autophagosome formation to cargo degradation in the lysosome—often requires the use of pharmacological inhibitors.

Bafilomycins are macrolide antibiotics isolated from Streptomyces species that are potent and specific inhibitors of vacuolar H+-ATPase (V-ATPase).[1][2][3][4] By targeting this proton pump, Bafilomycin blocks the final, degradative steps of the autophagy pathway, making it an indispensable tool for researchers studying this process.

Mechanism of Action

Bafilomycin inhibits autophagy by disrupting lysosomal function through the specific inhibition of V-ATPase. This multi-subunit proton pump is responsible for acidifying intracellular organelles, including lysosomes.

The key steps in Bafilomycin's mechanism of action are:

-

V-ATPase Inhibition: Bafilomycin binds to the V0 subunit of the V-ATPase complex, preventing the translocation of protons into the lysosomal lumen.[4]

-

Increased Lysosomal pH: The inhibition of the proton pump leads to a failure in lysosomal acidification, causing the luminal pH to increase (alkalinization).

-

Blockade of Autophagic Degradation: The elevated lysosomal pH inactivates acid-dependent hydrolases, such as cathepsins, which are essential for the degradation of autophagic cargo.

-

Inhibition of Fusion: Bafilomycin prevents the fusion of autophagosomes with lysosomes, halting the formation of autolysosomes. This leads to a measurable accumulation of autophagosomes within the cell.

This accumulation of autophagosomes can be quantified by monitoring the levels of key autophagy marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).

Application Notes

Reagent Preparation and Storage

-

Solvent: Bafilomycin is soluble in organic solvents such as DMSO and methanol. DMSO is most commonly used for cell culture applications.

-

Stock Solution Preparation (1 mM):

-

The molecular weight of Bafilomycin A1 is 622.83 g/mol . Confirm the molecular weight for this compound from the supplier's data sheet.

-

To prepare a 1 mM stock solution from 100 µg of Bafilomycin A1, reconstitute the powder in 160.56 µL of high-quality, anhydrous DMSO.

-

Vortex gently until fully dissolved.

-

-

Storage:

-

Store the lyophilized powder at -20°C, desiccated and protected from light. It is stable for at least 24 months.

-

Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.

-

Cell Culture Guidelines

-

Working Concentration: The optimal working concentration of Bafilomycin is highly dependent on the cell line and the duration of treatment. A concentration range of 10 nM to 100 nM is typically effective for blocking autophagic flux. However, concentrations as low as 1-10 nM and as high as 1 µM have been reported. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits autophagy without causing significant cytotoxicity.

-

Treatment Time: A typical treatment time to observe autophagosome accumulation is between 2 and 18 hours . Short-term treatments (2-4 hours) are often sufficient to measure changes in autophagic flux.

-

Controls: Always include an untreated control and a vehicle control (DMSO) in your experiments. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocols and Workflows

The following are generalized protocols. Optimization for specific cell lines and experimental conditions is required.

Protocol 1: Assessment of Autophagic Flux by Western Blotting

This protocol is used to measure the accumulation of the autophagy marker proteins LC3-II and p62.

-

Cell Seeding: Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.

-

Treatment:

-

For basal autophagy flux: Treat cells with your vehicle control or Bafilomycin (e.g., 100 nM) for 2-4 hours.

-

For induced autophagy flux: Treat cells with your compound of interest with and without Bafilomycin for the final 2-4 hours of the treatment period.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of RIPA buffer or Laemmli sample buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

Sample Preparation: Normalize samples to the same protein concentration, add Laemmli buffer, and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate proteins on a 15% polyacrylamide gel to resolve the LC3-I (cytosolic, ~16-18 kDa) and LC3-II (lipidated, ~14-16 kDa) forms.

-

Western Blotting:

-

Transfer proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also probe for a loading control (e.g., Actin or GAPDH).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities. An increase in the LC3-II/Actin ratio and the p62/Actin ratio in Bafilomycin-treated cells indicates a blockage of autophagic flux.

Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy

This protocol allows for the visualization and quantification of LC3-positive puncta (autophagosomes).

-

Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate.

-

Treatment: When cells reach the desired confluency, treat them with Bafilomycin (e.g., 100-300 nM) for 4-16 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash cells and permeabilize with a solution of 0.1-0.3% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing 1-5% BSA and 5% normal goat serum for 1 hour.

-

Immunostaining:

-

Incubate with anti-LC3 primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of LC3 puncta per cell. A significant increase in the number of puncta in Bafilomycin-treated cells indicates autophagosome accumulation.

Data Presentation: Quantitative Summary

The following tables summarize data from studies using Bafilomycin A1.

Table 1: Effective Concentrations of Bafilomycin A1 for Autophagy Inhibition

| Cell Line | Effective Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| HeLa | 10 nM | 24 h | Maximal LC3-II accumulation (EC50: 5.6 nM) | |

| HeLa | 300 nM | 4 h | Accumulation of LC3 puncta | |

| MG63 (Osteosarcoma) | 1 µmol/L (1000 nM) | 6-24 h | Inhibition of autophagy, induction of apoptosis | |

| Pediatric B-ALL | 1 nM | 72 h | Compromised cytoprotective autophagy |

| DLBCL | 5 nM | 24-96 h | Growth inhibition and apoptosis | |

Table 2: Effect of Bafilomycin A1 on Autophagy Marker Protein Levels

| Cell Line | Concentration | Duration | LC3-II Level | p62 Level | Reference |

|---|---|---|---|---|---|

| HeLa | 10 µg/mL (~16 µM) | 18 h | Increased | Increased | |

| SK-N-SH | 200 nM | 24 h | 32-fold increase | No significant increase | |

| HeLa | 10 nM | 24 h | Increased (EC50: 5.6 nM) | Increased (EC50: 6.5 nM) |

| Primary Cortical Neurons | 100 nM | 24 h | Significantly Increased | Not Reported | |

Table 3: Effect of Bafilomycin A1 on Lysosomal pH

| Cell Line / System | Concentration | Effect on pH | Method | Reference |

|---|---|---|---|---|

| Mouse Macrophages | 10-100 nM | Elevated lysosomal pH | Not Specified | |

| B-ALL (697 cells) | 1 nM | Alkalinization of intracellular acidic compartments | LysoSensor staining | |

| Vero-317 & MC-3T3-E1 | 100 nM | Raised lysosomal pH (similar to 10 mM NH4Cl) | Not Specified |

| Endosomes (in vitro) | Not Specified | pH increased above 7.0 | FITC/Cy5-dextran ratio | |

Important Considerations and Troubleshooting

-

Cytotoxicity: Bafilomycin can induce apoptosis, particularly at higher concentrations or with prolonged treatment times. It is essential to perform viability assays (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are due to autophagy inhibition and not widespread cell death.

-

Off-Target Effects: Besides its effects on autophagy, Bafilomycin can disrupt endosomal trafficking and impair mitochondrial function, partly due to its activity as a K+ ionophore. These potential off-target effects should be considered when interpreting results.

-

Troubleshooting:

-

No change in LC3-II: The basal level of autophagy in your cells may be low. Try inducing autophagy with starvation (e.g., culturing in EBSS) or a known inducer (e.g., rapamycin) before adding Bafilomycin. Also, confirm antibody and Western blot transfer efficiency for small proteins.

-

High Cell Death: The concentration of Bafilomycin may be too high. Perform a dose-response curve to find a lower, non-toxic concentration that still effectively blocks flux.

-

Inconsistent Results: Ensure consistency in cell confluency, treatment times, and reagent preparation. Aliquot the Bafilomycin stock to maintain its potency.

-

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]

- 3. Bafilomycin A1 | H+-ATPase | Tocris Bioscience [tocris.com]

- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring Autophagic Flux Using Bafilomycin D

Introduction

Autophagy is a fundamental cellular recycling process responsible for the degradation of damaged organelles and long-lived proteins. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. "Autophagic flux" refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their cargo.[1][2] A static measurement of autophagosome numbers can be misleading; therefore, assessing the flux is essential for accurately determining autophagic activity.[3][4]

Bafilomycin D, a macrolide antibiotic, is a specific inhibitor of vacuolar H+-ATPase (V-ATPase).[5] By inhibiting this proton pump, this compound prevents the acidification of lysosomes. This disruption of the lysosomal pH inhibits the fusion of autophagosomes with lysosomes, effectively halting the final stage of the autophagic pathway. This blockage leads to an accumulation of autophagosomes, and the rate of this accumulation can be used to quantify the autophagic flux.

Principle of the Autophagic Flux Assay

The core principle of the autophagic flux assay is to measure the turnover of key autophagic proteins, namely Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1), in the presence and absence of a lysosomal inhibitor like this compound.

-

LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The amount of LC3-II is therefore correlated with the number of autophagosomes.

-

p62/SQSTM1: This cargo adapter protein recognizes and binds to ubiquitinated substrates, delivering them to the autophagosome for degradation. In this process, p62 itself is degraded. Thus, p62 levels are inversely correlated with autophagic activity.

By treating cells with this compound, the degradation of both LC3-II and p62 within the autolysosome is blocked. If a particular treatment or condition stimulates autophagy, there will be a greater accumulation of LC3-II and p62 in the presence of this compound compared to its absence. The difference in the amount of these proteins with and without the inhibitor represents the "autophagic flux" – the amount of protein that would have been degraded by autophagy during the treatment period.

Visualizing the Mechanism of this compound

Caption: this compound inhibits V-ATPase on the lysosome, blocking fusion and degradation.

Experimental Protocols

This protocol outlines the measurement of autophagic flux using Western blotting to detect changes in LC3-II and p62 levels.

Materials:

-

Cell culture reagents (media, serum, antibiotics)

-

Experimental compound/treatment

-

This compound (stock solution in DMSO, typically 100 µM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3 (for LC3-I and LC3-II), Rabbit or Mouse anti-p62, and a loading control antibody (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.

-

Experimental Treatments: For each condition to be tested (e.g., control vs. drug treatment), prepare four sets of wells or dishes:

-

Group 1 (Basal): Untreated cells (vehicle control).

-

Group 2 (this compound only): Cells treated with this compound alone.

-

Group 3 (Treatment): Cells treated with the experimental compound.

-

Group 4 (Treatment + this compound): Cells co-treated with the experimental compound and this compound.

-

-

This compound Treatment:

-

The working concentration of this compound typically ranges from 10 nM to 200 nM. It is crucial to determine the optimal concentration and duration for each cell line, as high concentrations or prolonged exposure can be toxic.

-

Add this compound to the designated wells (Groups 2 and 4) for the last 2-4 hours of the total experimental treatment time. For example, if the experimental treatment is for 24 hours, add this compound for hours 20-24.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate. Sonicate or vortex briefly to ensure complete lysis and shear DNA.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample loading buffer.

-

Separate the proteins on an SDS-polyacrylamide gel (a 12-15% gel is recommended for good resolution of LC3-I and LC3-II).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (anti-LC3, anti-p62, and loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II, p62, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the LC3-II and p62 signals to the loading control.

-

Calculate the autophagic flux. A common method is to subtract the normalized LC3-II level in the absence of this compound (Group 1 or 3) from the level in the presence of this compound (Group 2 or 4, respectively). An increase in this difference indicates an induction of autophagic flux.

-

Experimental Workflow Visualization

Caption: A streamlined workflow for the this compound-based autophagic flux assay.

Data Presentation and Interpretation

The results of an autophagic flux experiment can be summarized to clarify the interpretation. The table below shows the expected changes in LC3-II and p62 levels under different scenarios.

| Condition | Treatment | This compound | Expected LC3-II Level | Expected p62 Level | Interpretation of Autophagic Flux |

| Basal Flux | Vehicle | - | Low | Basal | - |

| Vehicle | + | Increased | Increased | Represents the basal rate of autophagy. | |

| Induction | Inducer | - | Increased or Unchanged* | Decreased | - |

| Inducer | + | Strongly Increased | Increased (rescued) | Increased Flux: The difference in LC3-II (with vs. without BafD) is greater than in the basal state. | |

| Blockade | Inhibitor | - | Increased | Increased | - |

| Inhibitor | + | Increased (No further) | Increased (No further) | Blocked Flux: The difference in LC3-II (with vs. without BafD) is minimal or absent. |

*Note: Under strong induction, the LC3-II level without an inhibitor might appear unchanged or even decrease due to rapid degradation, highlighting the necessity of using this compound for accurate assessment.

Key Considerations and Best Practices:

-

Titration is Essential: The optimal concentration of this compound can vary significantly between cell types. It is critical to perform a dose-response curve to find a concentration that effectively blocks lysosomal degradation without causing significant toxicity.

-

Appropriate Controls: Always include all four experimental groups (vehicle, this compound alone, treatment alone, and co-treatment) to correctly interpret the data.

-

Loading Control: Use a stable housekeeping protein like GAPDH or β-actin to normalize protein loading.

-

Complementary Assays: While Western blotting for LC3-II and p62 is a robust method, complementing the data with other techniques, such as fluorescence microscopy of tandem-tagged LC3 (e.g., mCherry-GFP-LC3), can provide additional spatial and quantitative information. The tandem tag allows for the visualization of autophagosomes (yellow puncta) and autolysosomes (red puncta), as the GFP signal is quenched in the acidic environment of the lysosome.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bafilomycin D Treatment in LC3-II Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bafilomycin D in LC3-II accumulation assays to monitor autophagic flux. The protocols detailed below are intended to offer a robust framework for consistent and reliable results.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. Therefore, the amount of LC3-II is correlated with the number of autophagosomes.

However, the steady-state level of LC3-II can be influenced by both the rate of autophagosome formation and the rate of their degradation within lysosomes. To accurately measure autophagic flux (the rate of autophagosome formation, delivery to, and degradation in lysosomes), it is essential to block the final degradation step. This compound is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which is crucial for the acidification of lysosomes.[1][2] By inhibiting V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes and the degradation of their contents, leading to an accumulation of LC3-II.[3][4] This accumulation is proportional to the rate of autophagosome synthesis, thus providing a measure of autophagic flux.

It is crucial to use this compound at an appropriate concentration and for a limited duration to avoid off-target effects.[4] Prolonged treatment or high concentrations can interfere with other cellular processes, such as endocytic trafficking and proteasome function. Therefore, it is recommended to perform a dose-response and time-course experiment for each cell line and experimental condition to determine the optimal parameters.

Quantitative Data Summary

The optimal concentration and treatment time for this compound can vary significantly between different cell lines and experimental setups. The following tables summarize typical ranges found in the literature.

Table 1: Recommended this compound Concentration Ranges for LC3-II Accumulation Assay

| Cell Type | Concentration Range | Reference |

| General Mammalian Cells | 10 nM - 400 nM | |

| Prostate Cancer Cells (LNCaP) | 50 nM - 200 nM | |

| Hepatoma Cells | 100 nM | |

| Teratocarcinoma Cells | 10 nM (for 12h) | |

| HeLa Cells | 2.5 nM - 2 µM | |

| Pediatric B-cell Acute Lymphoblastic Leukemia | 1 nM |

Table 2: Recommended this compound Treatment Times for LC3-II Accumulation Assay

| Treatment Duration | Notes | Reference |

| 2 - 4 hours | Commonly used to minimize non-specific effects. | |

| Up to 6 hours | Maximum recommended time to avoid significant off-target effects. | |

| 30 minutes - 2 hours | Effective for observing rapid changes in autophagic flux. | |

| 16 - 24 hours | Can be used with very low, non-saturating concentrations, but requires careful validation. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in the Autophagy Pathway.

Caption: Experimental Workflow for LC3-II Accumulation Assay.

Experimental Protocols

Materials

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3 (recognizing both LC3-I and LC3-II)

-

Primary antibody: Loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for Western blot detection

Protocol for LC3-II Accumulation Assay by Western Blot

-

Cell Seeding:

-

Seed cells in 6-well plates or other suitable culture vessels at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow overnight.

-

-

Experimental Treatment:

-

Treat cells with the experimental compound(s) for the desired duration. Include appropriate vehicle controls.

-

-

This compound Treatment:

-

For each experimental condition, have parallel wells with and without this compound.

-

Add this compound to the designated wells for the final 2-4 hours of the experimental treatment. A final concentration of 100 nM is a common starting point, but should be optimized for your cell line.

-

-

Cell Lysis:

-

At the end of the incubation period, wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10-30 minutes with periodic vortexing.

-

Centrifuge the lysates at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (a 15% gel is often used to resolve LC3-I and LC3-II).

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the bands using an appropriate imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensity of LC3-II and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the LC3-II band intensity to the corresponding loading control band intensity.

-

Autophagic flux can be determined by comparing the amount of LC3-II in the presence and absence of this compound. An increase in LC3-II levels in the presence of this compound indicates active autophagic flux.

-

Interpretation of Results

-

Increased LC3-II in the presence of this compound compared to its absence: This indicates that there is active autophagic flux. The magnitude of this increase reflects the rate of autophagosome formation.

-

No change in LC3-II with this compound treatment: This suggests a blockage in the early stages of autophagy, prior to autophagosome formation.

-

High basal LC3-II that does not increase with this compound: This may indicate a blockage in the late stages of autophagy (impaired fusion or degradation), which is already preventing LC3-II turnover.

By following these detailed protocols and considering the provided quantitative data and diagrams, researchers can effectively utilize this compound to gain valuable insights into the dynamics of autophagy in their experimental systems.

References

- 1. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]